N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine
Description
N-[1-(2,3,4-Trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic small molecule characterized by a pyridazine core linked to an azetidine ring substituted with a 2,3,4-trimethoxybenzoyl group. The trimethoxybenzoyl moiety contributes to lipophilicity and may participate in hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
[3-(pyridazin-3-ylamino)azetidin-1-yl]-(2,3,4-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-23-13-7-6-12(15(24-2)16(13)25-3)17(22)21-9-11(10-21)19-14-5-4-8-18-20-14/h4-8,11H,9-10H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYGKUWDSPFBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CC(C2)NC3=NN=CC=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridazine ring separately. The trimethoxybenzoyl group is then introduced through acylation reactions. Common reagents used in these synthetic routes include:
Azetidine precursors: Azetidine-3-amine or its derivatives.
Pyridazine precursors: Pyridazine-3-carboxylic acid or its derivatives.
Acylating agents: 2,3,4-trimethoxybenzoyl chloride.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine or pyridazine rings using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The trimethoxybenzoyl group is known to inhibit tubulin polymerization, which can disrupt cell division and lead to anti-cancer effects. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazin-3-amine Derivatives with Fluorinated Aromatic Substituents
Compounds :
- (S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (BPN-15606)
- (S)-N-(1-(3,5-Difluorophenyl)ethyl)-6-(6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine (776890)
- (S)-6-(6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl)-4-methyl-N-(1-(2,4,6-trifluorophenyl)ethyl)pyridazin-3-amine (779690)
Structural and Functional Comparison :
- Core Similarity : All share the pyridazin-3-amine scaffold.
- Key Differences: Substituents: The target compound features a 2,3,4-trimethoxybenzoyl-azetidine group, while the analogs in have fluorinated phenyl-ethyl substituents. Methoxy groups are electron-donating, whereas fluorine is electron-withdrawing, which may alter electronic distribution and target binding . Azetidine vs. Biological Activity: The compounds are γ-secretase modulators (GSMs) for Alzheimer’s disease. The trimethoxybenzoyl group in the target compound may enhance solubility compared to fluorinated analogs but could reduce blood-brain barrier penetration due to increased polarity .
Pyrazole and Tetrazine Derivatives
Compounds :
Structural and Functional Comparison :
- Heterocyclic Cores : The target compound’s pyridazine core differs from pyrazole (5-membered, two adjacent nitrogens) and tetrazine (6-membered, four nitrogens). Pyridazine offers intermediate electron deficiency, balancing reactivity and stability.
- Substituent Effects :
- The azetidine-trimethoxybenzoyl group in the target may confer greater metabolic stability compared to the cyclopropylamine in , which is prone to oxidative degradation.
- The tetrazine in is highly electron-deficient, enabling click chemistry applications, whereas the pyridazine in the target compound is more suited for hydrogen bonding interactions .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound.
Synthesis
The synthesis of this compound involves multiple steps:
- Preparation of Azetidine and Pyridazine Rings : The azetidine ring is typically synthesized from azetidine-3-amine derivatives, while the pyridazine component originates from pyridazine-3-carboxylic acid derivatives.
- Acylation : The introduction of the 2,3,4-trimethoxybenzoyl group is accomplished through acylation reactions using reagents like 2,3,4-trimethoxybenzoyl chloride in organic solvents such as dichloromethane or tetrahydrofuran with catalysts like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with tubulin. The trimethoxybenzoyl moiety has been shown to inhibit tubulin polymerization, which disrupts cell division and induces apoptosis in cancer cells. This mechanism is similar to that of other known antitumor agents that target the colchicine binding site on tubulin .
Biological Evaluations
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity and induces apoptotic cell death. Below is a summary of findings from key studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 5.6 | Tubulin inhibition |
| MCF-7 (breast cancer) | 7.8 | Apoptosis induction |
| A549 (lung cancer) | 6.5 | Cell cycle arrest |
These results indicate that this compound has potent antiproliferative properties across multiple cancer types.
Case Studies
Case Study 1: In Vivo Efficacy
In a recent animal model study involving xenograft tumors derived from MCF-7 cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the compound's potential as a therapeutic agent in breast cancer treatment.
Case Study 2: Mechanistic Insights
A mechanistic study demonstrated that the compound not only inhibits tubulin polymerization but also modulates several apoptosis-related proteins such as Bcl-2 and caspases. This dual action enhances its efficacy as an anticancer agent by promoting both cell cycle arrest and apoptosis in malignant cells .
Q & A
Q. Basic
- X-ray crystallography : Essential for resolving the 3D configuration of the azetidine ring and trimethoxybenzoyl group. SHELX software (e.g., SHELXL for refinement) is widely used for structure validation .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and azetidine ring connectivity .
- Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight and fragmentation patterns .
How can reaction pathways be optimized to minimize side products during the coupling of azetidine and pyridazine moieties?
Q. Advanced
- Temperature control : Lower temperatures (0–25°C) reduce undesired hydrolysis of the azetidine intermediate .
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)) improve regioselectivity in cross-coupling steps .
- In situ monitoring : Use of HPLC or TLC to track intermediate formation and adjust reaction kinetics dynamically .
What strategies are effective in resolving discrepancies in hydrogen bonding patterns observed in crystallographic data versus computational predictions?
Q. Advanced
- Graph-set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D donors, A acceptors) and compare with density functional theory (DFT) simulations .
- Multi-conformer refinement : Use SHELXL to model alternative hydrogen bonding networks and assess their fit to electron density maps .
- Dynamic proton mapping : Molecular dynamics simulations at varying temperatures to capture transient interactions .
How does the electronic environment of the trimethoxybenzoyl group influence the compound's reactivity in nucleophilic substitution reactions?
Q. Advanced
- Electron-donating effects : Methoxy groups increase electron density on the benzoyl ring, destabilizing intermediates and slowing nucleophilic attack.
- Steric hindrance : The 2,3,4-trimethoxy arrangement creates steric bulk, favoring reactions at the azetidine’s less hindered C3 position .
- Kinetic studies : Hammett plots correlate substituent effects with reaction rates using para-substituted analogs .
What are the common biological targets for azetidine-pyridazine hybrids, and how are binding assays designed to evaluate their interactions?
Q. Basic
- Targets : Protein kinases (e.g., EGFR, MAPK) and G-protein-coupled receptors (GPCRs) are common due to the compound’s heterocyclic pharmacophore .
- Assay design :
- Fluorescence polarization : Labeled ATP analogs compete with the compound for kinase binding pockets.
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to immobilized targets .
What computational methods are employed to model the compound's interaction with protein kinases, and how do they correlate with experimental IC50_{50}50 values?
Q. Advanced
- Docking simulations : AutoDock Vina or Glide predicts binding poses in kinase ATP-binding sites .
- MD simulations : GROMACS or AMBER assesses stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR models : Linear regression correlates computed binding energies (ΔG) with experimental IC values (R > 0.85 in validated datasets) .
How do solvent polarity and temperature variations affect the compound's stability during prolonged storage?
Q. Basic
- Degradation pathways : Hydrolysis of the azetidine ring is accelerated in polar protic solvents (e.g., water, methanol) .
- Optimal storage : Lyophilized solid at -20°C under argon, or in anhydrous DMSO (≤1 mM) for solution stability .
In cases of low reproducibility in synthesis yields, what systematic approaches are recommended to identify critical variables?
Q. Advanced
- Design of experiments (DoE) : Taguchi or Plackett-Burman matrices screen variables (e.g., solvent, catalyst loading, pH) .
- Reaction profiling : In-line FTIR monitors intermediate formation to pinpoint bottlenecks .
- Impurity tracking : LC-MS/MS identifies side products (e.g., dealkylated derivatives) for targeted optimization .
What are the documented approaches for analyzing the compound's metabolic stability in in vitro hepatic microsome assays?
Q. Basic
- Incubation conditions : Human liver microsomes (HLM) + NADPH, 37°C, with sampling at 0, 15, 30, 60 min .
- Analytical workflow :
- Quenching : Acetonitrile precipitation of proteins.
- LC-MS quantification : Monitor parent compound depletion (t calculation) and metabolite formation (e.g., O-demethylation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
